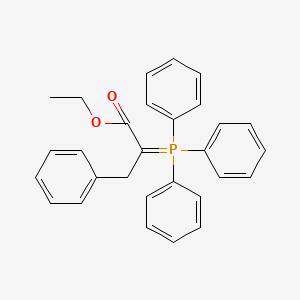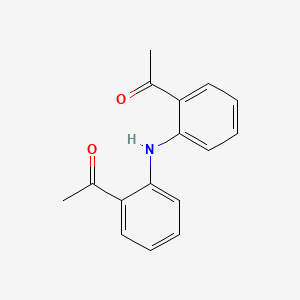
1,1'-(Azanediylbis(2,1-phenylene))bis(ethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Azanediylbis(2,1-phenylene))bis(ethan-1-one) is an organic compound characterized by its unique structure, which includes two ethanone groups connected by an azanediyl bridge through phenylene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Azanediylbis(2,1-phenylene))bis(ethan-1-one) typically involves a Schiff base condensation reaction. This process includes the reaction of 2-hydroxy-1-naphthaldehyde with bis(4-aminophenoxy)ethane in the presence of a suitable solvent such as methanol . The reaction is usually carried out under reflux conditions to ensure complete condensation and formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Azanediylbis(2,1-phenylene))bis(ethan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ethanone groups to alcohols.
Substitution: The phenylene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
1,1’-(Azanediylbis(2,1-phenylene))bis(ethan-1-one) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,1’-(Azanediylbis(2,1-phenylene))bis(ethan-1-one) involves its ability to form stable complexes with metal ions. This interaction can influence various biochemical pathways and molecular targets, such as enzymes and receptors. The compound’s structure allows it to act as a chelating agent, binding to metal ions and altering their reactivity and availability in biological systems .
Comparison with Similar Compounds
Similar Compounds
1,1’-(1,4-Phenylene)bis(ethan-1-one): Similar structure but lacks the azanediyl bridge.
2,2’-azanediylbis(ethan-1-ol): Contains ethan-1-ol groups instead of ethan-1-one groups.
Uniqueness
1,1’-(Azanediylbis(2,1-phenylene))bis(ethan-1-one) is unique due to its azanediyl bridge, which imparts distinct chemical and physical properties. This structural feature enhances its ability to form stable metal complexes and participate in various chemical reactions, making it valuable in research and industrial applications .
Properties
Molecular Formula |
C16H15NO2 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
1-[2-(2-acetylanilino)phenyl]ethanone |
InChI |
InChI=1S/C16H15NO2/c1-11(18)13-7-3-5-9-15(13)17-16-10-6-4-8-14(16)12(2)19/h3-10,17H,1-2H3 |
InChI Key |
GKRREDGWGLLDDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC2=CC=CC=C2C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


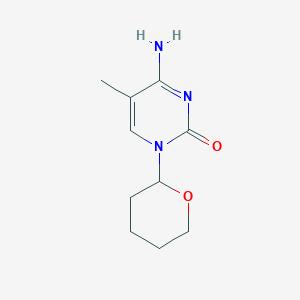

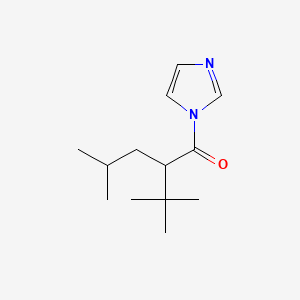
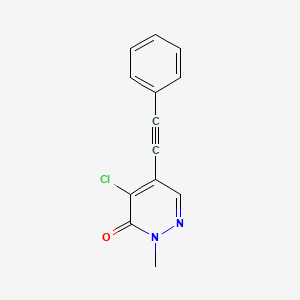
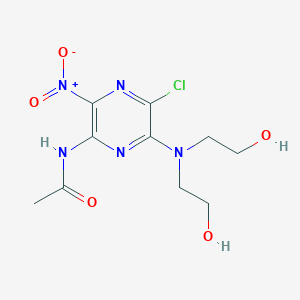
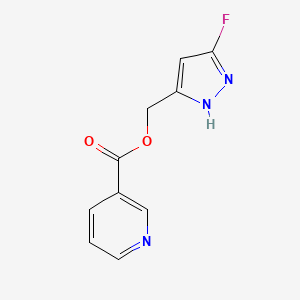
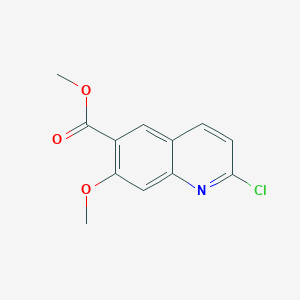

![[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12923207.png)
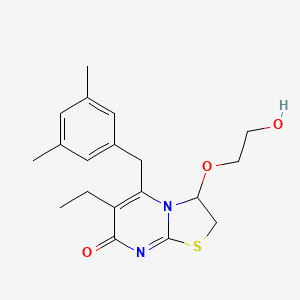
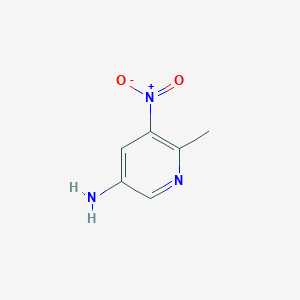
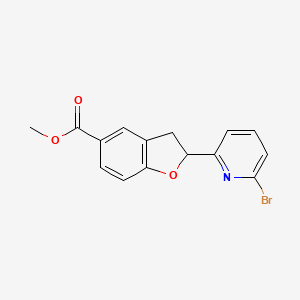
![5-(4-chlorophenoxy)-N-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide](/img/structure/B12923241.png)
